Cas no 1188-56-3 (PE(18:1(9Z)/18:2(9Z,12Z)))
PE(18:1(9Z)/18:2(9Z,12Z)) structure
Product Name:PE(18:1(9Z)/18:2(9Z,12Z))
Numero CAS:1188-56-3
MF:C41H76NO8P
MW:742.01781463623
CID:6644539
PubChem ID:9546753
Update Time:2024-03-02
PE(18:1(9Z)/18:2(9Z,12Z)) Proprietà chimiche e fisiche
Nomi e identificatori
-
- CHEBI:84543
- GPEtn(18:1n9/18:2n6)
- 1-(9Z-octadecenoyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
- PE(18:1(9Z)/18:2(9Z,12Z))
- 1-oleoyl-2-linoleyl-sn-glycero-3-phosphoethanolamine
- (9Z,21R)-27-amino-24-hydroxy-24-oxido-18-oxo-19,23,25-trioxa-24lambda(5)-phosphaheptacos-9-en-21-yl (9Z,12Z)-octadeca-9,12-dienoate
- PE(18:1w9/18:2w6)
- PE(18:1n9/18:2n6)
- GPEtn(18:1w9/18:2w6)
- Linolein, 1-oleo-2-, phosphate, 2-aminoethyl ester, L-(+)-
- Q27157848
- 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
- LMGP02010048
- GPEtn(18:1/18:2)
- 9,12-Octadecadienoic acid (Z,Z)-, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxo-9-octadecenyl)oxy]ethyl ester, [R-(Z)]-
- Phophatidylethanolamine(18:1w9/18:2w6)
- Phophatidylethanolamine(18:1n9/18:2n6)
- PE(18:1/18:2)
- [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
- SCHEMBL10615841
- Phophatidylethanolamine(18:1/18:2)
-
- Inchi: 1S/C41H76NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,39H,3-11,13,15-16,21-38,42H2,1-2H3,(H,45,46)/b14-12-,19-17-,20-18-/t39-/m1/s1
- Chiave InChI: GKAFCSRKMWFPSJ-RJXNKANHSA-N
- Sorrisi: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\C/C=C\CCCCC)=O
Proprietà calcolate
- Massa esatta: 741.53085538g/mol
- Massa monoisotopica: 741.53085538g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 51
- Conta legami ruotabili: 40
- Complessità: 939
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.9
- Superficie polare topologica: 134Ų
PE(18:1(9Z)/18:2(9Z,12Z)) Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
1188-56-3 (PE(18:1(9Z)/18:2(9Z,12Z))) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso